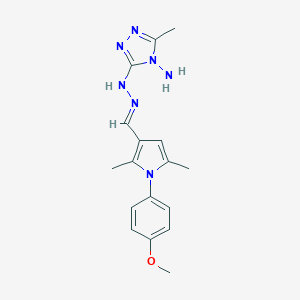![molecular formula C26H25N5O2S B302453 4-methyl-N-[3-(4-methyl-5-{[2-oxo-2-(4-toluidino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B302453.png)
4-methyl-N-[3-(4-methyl-5-{[2-oxo-2-(4-toluidino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-N-[3-(4-methyl-5-{[2-oxo-2-(4-toluidino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]benzamide, commonly known as MMB-2201, is a synthetic cannabinoid compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. MMB-2201 is a potent agonist of the cannabinoid receptors, which are involved in various physiological processes, including pain sensation, appetite regulation, and immune function.
Mécanisme D'action
MMB-2201 acts as a potent agonist of the cannabinoid receptors, which are G protein-coupled receptors that are widely distributed throughout the body. The activation of these receptors by MMB-2201 leads to the release of various neurotransmitters, including dopamine, which are involved in pain sensation, appetite regulation, and immune function.
Biochemical and Physiological Effects:
MMB-2201 has been shown to have various biochemical and physiological effects, including analgesia, anti-tumor activity, and immunomodulatory effects. Additionally, MMB-2201 has been shown to have anxiolytic and sedative effects, which may be beneficial in the treatment of anxiety and sleep disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using MMB-2201 in lab experiments is its potent agonist activity at the cannabinoid receptors, which makes it a useful tool for studying the physiological and biochemical effects of cannabinoid receptor activation. However, one of the limitations of using MMB-2201 is its potential for toxicity, which may limit its use in certain experimental settings.
Orientations Futures
There are several future directions for research on MMB-2201, including further studies on its potential therapeutic applications in pain management, cancer treatment, and neurological disorders. Additionally, future studies may focus on the development of novel synthetic cannabinoids with improved potency and selectivity for the cannabinoid receptors. Finally, studies may also investigate the potential for MMB-2201 to interact with other receptors and neurotransmitter systems, which may lead to the development of new therapeutic agents.
Méthodes De Synthèse
The synthesis of MMB-2201 involves the reaction of 4-methyl-N-(4-methyl-1,2,3-thiadiazol-5-yl)-3-(trifluoromethyl)benzamide with 3-(4-methyl-1,2,4-triazol-3-yl)phenyl isothiocyanate in the presence of a base. The resulting product is then purified using column chromatography to obtain MMB-2201 in its pure form.
Applications De Recherche Scientifique
MMB-2201 has been extensively studied for its potential therapeutic applications in various fields, including pain management, cancer treatment, and neurological disorders. Studies have shown that MMB-2201 has potent analgesic properties and can effectively alleviate pain in animal models. Additionally, MMB-2201 has been shown to have anti-tumor effects and may be a potential treatment for various types of cancer.
Propriétés
Formule moléculaire |
C26H25N5O2S |
|---|---|
Poids moléculaire |
471.6 g/mol |
Nom IUPAC |
4-methyl-N-[3-[4-methyl-5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]phenyl]benzamide |
InChI |
InChI=1S/C26H25N5O2S/c1-17-7-11-19(12-8-17)25(33)28-22-6-4-5-20(15-22)24-29-30-26(31(24)3)34-16-23(32)27-21-13-9-18(2)10-14-21/h4-15H,16H2,1-3H3,(H,27,32)(H,28,33) |
Clé InChI |
LQJADKLJSAVDDG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NN=C(N3C)SCC(=O)NC4=CC=C(C=C4)C |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NN=C(N3C)SCC(=O)NC4=CC=C(C=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-{[3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B302370.png)
![5-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-1,3-diphenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B302371.png)
![methyl 4-chloro-3-[5-[(Z)-[2-(4-methoxyanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]furan-2-yl]benzoate](/img/structure/B302372.png)
![5-({2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylidene)-1,3-diphenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B302373.png)
![ethyl 4-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxyphenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B302377.png)
![ethyl 4-[3-chloro-5-methoxy-4-(prop-2-ynyloxy)phenyl]-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B302378.png)
![N-(4-bromo-3-chlorophenyl)-2-{2-methoxy-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}acetamide](/img/structure/B302380.png)
![methyl 4-chloro-3-{5-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]-2-furyl}benzoate](/img/structure/B302382.png)
![3-[(3,4-dichlorobenzyl)oxy]benzaldehyde (4-amino-5-methyl-4H-1,2,4-triazol-3-yl)hydrazone](/img/structure/B302383.png)
![(4-Amino-5-methyl-1,2,4-triazol-3-yl)imino-[[5-[4-chloro-3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]azanium](/img/structure/B302384.png)
![3-[[4-[(Z)-(2-amino-3,7-dicyano-4,6-dimethylcyclopenta[b]pyridin-1-ium-5-ylidene)methyl]phenoxy]methyl]benzoate](/img/structure/B302385.png)
![2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromophenyl)acetamide](/img/structure/B302386.png)

![2-{[7-(3-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetamide](/img/structure/B302391.png)